molecular formula C20H33N3O3S B7034813 N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide

N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide

Cat. No.: B7034813
M. Wt: 395.6 g/mol
InChI Key: FUGRPUXTWIHCTH-UHFFFAOYSA-N
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Description

N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide is an organic compound with a multifaceted structure combining a piperidine ring, a benzoyl group, and a methanesulfonamide moiety. Such compounds are often of interest due to their pharmacological potentials.

Properties

IUPAC Name

N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-15-17(7-6-8-18(15)21-14-20(2,3)4)19(24)23-11-9-16(10-12-23)13-22-27(5,25)26/h6-8,16,21-22H,9-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRPUXTWIHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC(C)(C)C)C(=O)N2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis begins with the preparation of the 2,2-dimethylpropylamine, which is further reacted with 3-(2-methylbenzoyl)piperidine under specific conditions to form an intermediate.

  • Methanesulfonamide Incorporation: : The intermediate then undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine to attach the methanesulfonamide group.

Industrial Production Methods

Industrial production scales up these reactions using larger reactors and optimized conditions to increase yield and reduce by-products. Catalysts and continuous flow processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at various sites, particularly on the benzoyl group or the piperidine ring.

  • Reduction: : Reduction reactions typically target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

  • Substitution: : Nucleophilic substitutions can occur on the piperidine ring or the methanesulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

  • Substituting Agents: : Halides and nucleophiles such as sodium azide (NaN₃)

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or N-oxides.

  • Reduction: : Alcohols or amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide has significant applications across multiple fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Investigated for its potential interaction with biological macromolecules.

  • Medicine: : Explored for its pharmacological effects, potentially as an analgesic or anti-inflammatory agent.

  • Industry: : Utilized in the manufacture of specialized chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways Involved

  • Receptor Binding: : It may act by binding to specific receptors, such as opioid receptors, thus exerting analgesic effects.

  • Enzyme Interaction: : It might inhibit or activate enzymes involved in metabolic pathways, affecting biochemical reactions within the body.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[3-(propylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide: : Similar structure but different alkyl group on the amine.

  • N-[[1-[3-(dimethylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide: : Similar structure but with a dimethylamino group.

Uniqueness

This compound's distinct structure, particularly the presence of the 2,2-dimethylpropylamino group, gives it unique pharmacological properties and synthetic versatility compared to its analogs.

Feel like diving into more specifics or exploring a different compound?

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